![molecular formula C19H29N3O2 B12810202 N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 68921-88-0](/img/structure/B12810202.png)
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a compound that combines two distinct chemical structures The first part, N’-(2-aminoethyl)ethane-1,2-diamine, is a derivative of ethylenediamine, while the second part, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, is a derivative of phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation or recrystallization .
For the synthesis of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, a common method involves the alkylation of phenol with isopropylbenzene (cumene) in the presence of an acid catalyst. The reaction is typically conducted at high temperatures to facilitate the formation of the desired product[2][2].
Industrial Production Methods
Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves the use of large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled conditions. The product is then subjected to multiple purification steps to ensure high purity[3][3].
The industrial production of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol involves the use of continuous flow reactors where phenol and isopropylbenzene are reacted in the presence of an acid catalyst. The product is then separated and purified using distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes reactions such as:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives[][6].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Amine oxides and quinones.
Reduction: Simpler amines and alcohols.
Substitution: Substituted amines and phenol derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: As a crosslinking agent in the preparation of bioconjugates and as a stabilizer for proteins and enzymes.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in:
Chemistry: As a precursor for the synthesis of polymers and resins.
Biology: As an antioxidant and as a stabilizer for biological samples.
Medicine: As an active ingredient in pharmaceuticals and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which can modulate various biochemical pathways. It can also interact with proteins and enzymes, stabilizing their structure and enhancing their activity .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exerts its effects through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. It can also modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity but lacking the additional aminoethyl group.
Phenol: A simpler phenolic compound with similar reactivity but lacking the isopropyl group.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine is unique due to its additional aminoethyl group, which enhances its reactivity and ability to form stable complexes. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its isopropyl group, which enhances its antioxidant properties and stability.
Eigenschaften
CAS-Nummer |
68921-88-0 |
|---|---|
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6/h3-10,16-17H,1-2H3;7H,1-6H2 |
InChI-Schlüssel |
WEWHMSQDYIITBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


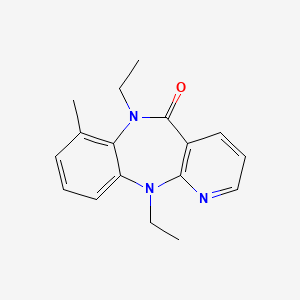

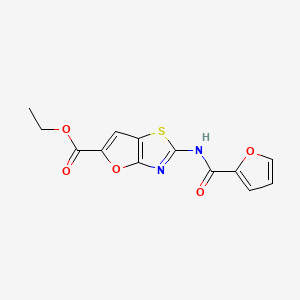
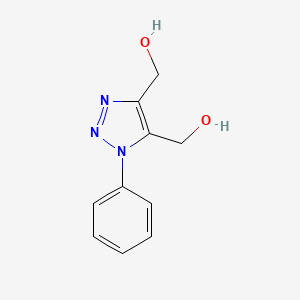
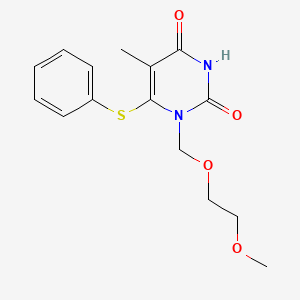

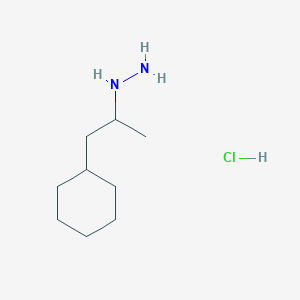

![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)

![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)


![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
